6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is a complex organic compound characterized by a pyrimidine core substituted with an amino group and a dihydroisoquinoline moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines and isoquinolines. It exhibits features typical of pharmacologically active compounds, making it a subject of interest in drug discovery and development.
The synthesis of 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one typically involves multi-step reactions. A common synthetic route includes:
Technical details such as reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but vary depending on specific synthetic pathways chosen by researchers .
The molecular formula of 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is C₁₃H₁₄N₄O. The structure features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its conformation and stereochemistry.
The compound may participate in various chemical reactions typical for amino-pyrimidines, such as:
Technical details regarding reaction conditions (solvent choice, temperature control) are essential for successful transformations .
The mechanism of action for 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is not fully elucidated but may involve:
Data supporting these mechanisms often come from biological assays and structure-activity relationship studies .
Relevant analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy can provide insights into these properties .
6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one has potential applications in:
Further investigation into its pharmacological properties could reveal additional applications in medicinal chemistry and drug design .
Pyrimidine stands as a privileged scaffold in medicinal chemistry due to its remarkable versatility in drug design and development. This nitrogen-containing heterocycle serves as a fundamental building block in nucleic acids (cytosine, thymine, and uracil) and coenzymes, establishing its intrinsic biological relevance [7]. The pyrimidine core's ability to engage in multiple hydrogen bonding interactions, coupled with its favorable physicochemical properties, enables precise molecular recognition against diverse biological targets. This molecular framework permits extensive structural modifications at the C2, C4, C5, and C6 positions, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles in drug candidates [6].
The pharmaceutical significance of pyrimidine derivatives spans multiple therapeutic domains, including anticancer, antimicrobial, antiviral, and anti-inflammatory applications [6] [7]. Their broad utility stems from the scaffold's capacity to serve as a bioisostere for phenyl rings and other aromatic systems, often enhancing solubility and metabolic stability while maintaining target affinity [6]. Modern drug discovery programs increasingly exploit pyrimidine hybrids – molecules incorporating pyrimidine conjugated with other pharmacophores – to develop agents capable of addressing complex diseases, particularly those involving drug resistance mechanisms [3].
Heterocyclic compounds have historically formed the cornerstone of chemotherapeutic approaches against infectious diseases and neurological disorders. Quinolines, isoquinolines, and their reduced analogs represent particularly significant frameworks that have yielded numerous clinical agents. The 3,4-dihydroisoquinoline moiety specifically has demonstrated substantial pharmacological value, contributing to CNS activity and antimicrobial effects through diverse mechanisms of action [2] [4].
The structural hybridization strategy, combining pyrimidine with privileged heterocycles like dihydroisoquinoline, has emerged as a powerful approach to address the challenges of drug resistance and limited efficacy. For example, the compound 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5) exemplifies how heterocyclic integration creates novel bioactive entities [2] [9]. This historical evolution from simple heterocycles to complex hybrids reflects medicinal chemistry's continuous innovation in pursuit of enhanced therapeutic efficacy and selectivity [4] [7].
Table 1: Key Physicochemical Properties of 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one
Property | Value | Description/Implication |
---|---|---|
Molecular Formula | C₁₃H₁₄N₄O | Indicates elemental composition and molecular complexity |
Molecular Weight | 242.28 g/mol | Falls within optimal range for drug-likeness (<500 Da) |
Hydrogen Bond Donors | 3 | Capacity for target interactions; influences membrane permeability |
Hydrogen Bond Acceptors | 3 | Impacts solvation and binding affinity |
Polar Surface Area (PSA) | 57.8 Ų | Suggests moderate membrane permeability potential |
Calculated logP (clogP) | 0.95 | Balanced lipophilicity favorable for absorption and distribution |
Aromatic Heavy Atoms | 6 | Potential for π-π stacking interactions with biological targets |
Rotatable Bonds | 0 | Suggests conformational rigidity; may enhance target selectivity |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9